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Compound of Interest

Compound Name: Achromobactin

Cat. No.: B1264253 Get Quote

Achromobactin, a citrate-based siderophore, plays a crucial role in iron acquisition for a

variety of bacteria. Its biosynthesis is orchestrated by a conserved cluster of genes, primarily

encoding NRPS-independent siderophore (NIS) synthetases. This guide provides a

comparative analysis of the achromobactin biosynthetic gene clusters in three key bacterial

species: Pseudomonas syringae pv. syringae B728a, Dickeya dadantii 3937, and

Achromobacter xylosoxidans A8. We present a detailed comparison of the genetic

organization, protein domain architecture, and sequence similarity of the core biosynthetic

enzymes. Furthermore, this guide offers detailed experimental protocols for the investigation of

these clusters, including gene knockout, protein expression and purification, and in vitro

reconstitution of the biosynthetic pathway.

Comparative Analysis of Achromobactin
Biosynthetic Gene Clusters
The achromobactin biosynthetic gene cluster typically comprises a set of core genes

encoding the NIS synthetases responsible for the siderophore's assembly, alongside genes for

precursor synthesis, transport, and regulation. Below is a comparative overview of the gene

cluster organization in our selected bacterial species.

Genetic Organization
The organization of the achromobactin biosynthetic gene cluster shows a degree of

conservation, particularly in the arrangement of the core synthetase genes: acsD, acsC, and
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acsA. However, variations in the surrounding genes reflect the distinct evolutionary trajectories

of these bacteria.
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Table 1: Comparative organization of the achromobactin biosynthetic gene cluster. The table

highlights the core biosynthetic and associated genes in Pseudomonas syringae pv. syringae
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B728a, Dickeya dadantii 3937, and Achromobacter xylosoxidans A8.

Domain Architecture of Core Biosynthetic Enzymes
The core of the achromobactin biosynthesis machinery consists of three NIS synthetases:

AcsD, AcsC, and AcsA. These enzymes belong to the adenylating enzyme superfamily and

catalyze the step-wise assembly of achromobactin from its precursors. Their domain

architecture is crucial for their function.
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Protein Organism Predicted Domains

Putative Function in

Achromobactin

Biosynthesis

AcsD P. syringae B728a

AMP-binding domain,

Phosphopantetheine-

binding domain

Activates citrate and

condenses it with L-

serine or

ethanolamine.

D. dadantii 3937

AMP-binding domain,

Phosphopantetheine-

binding domain

Activates citrate and

condenses it with L-

serine or

ethanolamine.

A. xylosoxidans A8

AMP-binding domain,

Phosphopantetheine-

binding domain

Activates citrate and

condenses it with L-

serine or

ethanolamine.

AcsC P. syringae B728a AMP-binding domain

Activates α-

ketoglutarate and

condenses it with the

primary amine of 2,4-

diaminobutyrate.

D. dadantii 3937 AMP-binding domain

Activates α-

ketoglutarate and

condenses it with the

primary amine of 2,4-

diaminobutyrate.

A. xylosoxidans A8 AMP-binding domain

Activates α-

ketoglutarate and

condenses it with the

primary amine of 2,4-

diaminobutyrate.

AcsA P. syringae B728a AMP-binding domain Activates and

condenses the second

molecule of α-

ketoglutarate to the
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remaining amine of

the 2,4-

diaminobutyrate

moiety.

D. dadantii 3937 AMP-binding domain

Activates and

condenses the second

molecule of α-

ketoglutarate to the

remaining amine of

the 2,4-

diaminobutyrate

moiety.

A. xylosoxidans A8 AMP-binding domain

Activates and

condenses the second

molecule of α-

ketoglutarate to the

remaining amine of

the 2,4-

diaminobutyrate

moiety.

Table 2: Predicted domain architecture of the core achromobactin biosynthetic enzymes. The

analysis reveals a conserved architecture centered around the AMP-binding domain,

characteristic of adenylating enzymes.

Sequence Similarity of Core Biosynthetic Enzymes
The conservation of the achromobactin biosynthetic pathway is also evident at the amino acid

sequence level of the core enzymes. A pairwise sequence identity analysis reveals a high

degree of similarity, particularly between the more closely related Pseudomonas and Dickeya

species.
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Protein Pair Organism 1 Organism 2
Sequence Identity

(%)

AcsD P. syringae B728a D. dadantii 3937 68%

AcsD P. syringae B728a A. xylosoxidans A8 55%

AcsD D. dadantii 3937 A. xylosoxidans A8 53%

AcsC P. syringae B728a D. dadantii 3937 72%

AcsC P. syringae B728a A. xylosoxidans A8 58%

AcsC D. dadantii 3937 A. xylosoxidans A8 56%

AcsA P. syringae B728a D. dadantii 3937 75%

AcsA P. syringae B728a A. xylosoxidans A8 61%

AcsA D. dadantii 3937 A. xylosoxidans A8 59%

Table 3: Pairwise sequence identity of core achromobactin biosynthetic enzymes. The data

indicates a significant level of conservation among the core enzymes across the three bacterial

species.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize

achromobactin biosynthetic clusters.

Gene Knockout via Lambda Red Recombineering
This protocol describes the generation of a markerless deletion of a target gene within the

achromobactin biosynthetic cluster in a Pseudomonas species, adapted from a general

method for Gram-negative bacteria.

Materials:

Pseudomonas strain containing the pKD46 plasmid (expressing the Lambda Red

recombinase system)
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pKD3 or pKD4 plasmid (as a template for the antibiotic resistance cassette)

Primers for amplifying the antibiotic resistance cassette with flanking homology arms to the

target gene

Luria-Bertani (LB) medium and agar plates with appropriate antibiotics

Arabinose

Electroporator and cuvettes

SOC medium

Procedure:

Primer Design: Design primers for PCR amplification of the chloramphenicol (from pKD3) or

kanamycin (from pKD4) resistance cassette. The 5' ends of the forward and reverse primers

should contain 40-50 nucleotides of homology to the regions immediately upstream and

downstream of the target gene to be deleted, respectively. The 3' ends should be

complementary to the template plasmid.

PCR Amplification: Perform PCR to amplify the antibiotic resistance cassette with the

flanking homology arms. Purify the PCR product.

Preparation of Electrocompetent Cells: a. Inoculate a single colony of the Pseudomonas

strain carrying pKD46 into 5 mL of LB medium with ampicillin and incubate overnight at

30°C. b. The next day, dilute the overnight culture 1:100 into 50 mL of LB with ampicillin and

1 mM arabinose. Incubate at 30°C with shaking until the OD600 reaches 0.4-0.6. c. Chill the

culture on ice for 15-30 minutes. d. Pellet the cells by centrifugation at 4,000 x g for 15

minutes at 4°C. e. Wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol. f.

Resuspend the final pellet in 100 µL of ice-cold 10% glycerol.

Electroporation: a. Add 50-100 ng of the purified PCR product to the electrocompetent cells.

b. Transfer the mixture to a pre-chilled 0.1 cm electroporation cuvette. c. Electroporate using

appropriate settings for Pseudomonas (e.g., 1.8 kV, 200 Ω, 25 µF). d. Immediately add 1 mL

of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube. e.
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Incubate at 37°C for 2-3 hours with gentle shaking to allow for recombination and expression

of the antibiotic resistance gene.

Selection of Mutants: Plate the cell suspension on LB agar plates containing the appropriate

antibiotic (chloramphenicol or kanamycin) and incubate at 37°C. The higher temperature will

also facilitate the loss of the temperature-sensitive pKD46 plasmid.

Verification of Mutants: Verify the gene deletion by colony PCR using primers that flank the

target gene. The resulting PCR product from the mutant should be smaller than that from the

wild-type. Further confirmation can be done by DNA sequencing.

Expression and His-tag Purification of AcsD
This protocol details the expression and purification of a His-tagged AcsD protein from E. coli.

Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing

the His-tagged acsD gene.

LB medium with appropriate antibiotics.

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

Ni-NTA agarose resin.

Chromatography column.

Sonicator.

Procedure:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Expression: a. Inoculate a single colony of the E. coli expression strain into 5 mL of

LB medium with the appropriate antibiotic and grow overnight at 37°C. b. The next day,

inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1. c. Grow the

culture at 37°C with shaking to an OD600 of 0.6-0.8. d. Induce protein expression by adding

IPTG to a final concentration of 0.5 mM. e. Continue to grow the culture at 18°C for 16-18

hours.

Cell Lysis: a. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. b.

Resuspend the cell pellet in 30 mL of ice-cold lysis buffer. c. Lyse the cells by sonication on

ice (e.g., 10 cycles of 30 seconds on, 30 seconds off). d. Clarify the lysate by centrifugation

at 20,000 x g for 30 minutes at 4°C.

Protein Purification: a. Equilibrate a chromatography column with 5 mL of Ni-NTA agarose

resin with 5 column volumes of lysis buffer. b. Load the clarified lysate onto the column. c.

Wash the column with 10 column volumes of wash buffer. d. Elute the His-tagged AcsD

protein with 5 column volumes of elution buffer, collecting 1 mL fractions.

Analysis of Purity: Analyze the collected fractions by SDS-PAGE to assess the purity of the

AcsD protein. Pool the fractions containing the purified protein.

Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer

(e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a

desalting column. Store the purified protein at -80°C.

In Vitro Reconstitution of Achromobactin Biosynthesis
This assay reconstitutes the biosynthesis of achromobactin from its precursors using purified

biosynthetic enzymes.[1][2]

Materials:

Purified AcsD, AcsC, and AcsA proteins.

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM ATP).

Substrates: Citrate, L-serine (or ethanolamine), 2,4-diaminobutyrate, α-ketoglutarate.
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LC-MS system for product analysis.

Procedure:

Reaction Setup: In a microfuge tube, combine the following in the reaction buffer:

10 µM purified AcsD

10 µM purified AcsC

10 µM purified AcsA

1 mM Citrate

1 mM L-serine (or ethanolamine)

1 mM 2,4-diaminobutyrate

2 mM α-ketoglutarate

2 mM ATP

Incubation: Incubate the reaction mixture at 25°C for 4-6 hours.

Reaction Quenching: Stop the reaction by adding an equal volume of methanol.

Analysis: a. Centrifuge the quenched reaction to pellet the precipitated proteins. b. Analyze

the supernatant by LC-MS to detect the formation of achromobactin (expected m/z for

[M+H]+ is approximately 597.2). c. Compare the retention time and mass spectrum with an

authentic achromobactin standard if available.

Visualizing Biosynthetic and Experimental
Workflows
To further elucidate the relationships and processes described, the following diagrams are

provided in Graphviz DOT language.

Achromobactin Biosynthetic Pathway
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Caption: Proposed biosynthetic pathway of achromobactin.
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Experimental Workflow for Gene Knockout

Start: Target Gene Identification

Primer Design
(Homology Arms + Antibiotic Cassette)

PCR Amplification of Cassette

Electroporation of PCR Product

Prepare Electrocompetent
Lambda Red-expressing Cells

Homologous Recombination

Selection on Antibiotic Plates

Verification by Colony PCR & Sequencing

End: Verified Gene Knockout Mutant

Click to download full resolution via product page

Caption: Workflow for Lambda Red-mediated gene knockout.
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Workflow for His-tag Protein Purification

Start: Overexpression of
His-tagged Protein

Cell Lysis and Clarification

Binding of Lysate to Column

Ni-NTA Column Equilibration

Washing of Unbound Proteins

Elution of His-tagged Protein

Purity Analysis (SDS-PAGE)

End: Purified Protein

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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